molecular formula C28H29FN2O5 B2574153 N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850906-04-6

N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No. B2574153
CAS RN: 850906-04-6
M. Wt: 492.547
InChI Key: JRIPEFFIBIDXNR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C28H29FN2O5 and its molecular weight is 492.547. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Characteristics and Peripheral Receptor Ligands

  • A study investigated the binding characteristics of a novel ligand for peripheral benzodiazepine receptors, demonstrating its potential utility in elucidating physiological relevance mediated through these receptors (Chaki et al., 1999).

Structural Aspects of Amide Compounds

  • Research into the structural aspects of amide-containing isoquinoline derivatives revealed insights into gel formation and crystallization processes, contributing to our understanding of chemical structure and properties (Karmakar et al., 2007).

Synthesis and Biological Activity

  • The synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and their analgesic and anti-inflammatory activities were explored, demonstrating significant biological effects comparable to standard drugs (Yusov et al., 2019).
  • Another study focused on the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues for in vitro antitumor activity, showing promising results for certain compounds with broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Imaging and Diagnostic Applications

  • An investigation into the use of 18F-labeled PET ligands for imaging tumor proliferation in patients with malignant neoplasms provided evidence of the feasibility of using these agents for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Metabolic Pathways and Transporter-Mediated Excretion

  • Research identified human metabolites of a novel If channel inhibitor and investigated transporter-mediated renal and hepatic excretion, contributing to our understanding of the drug's metabolic pathways and excretion mechanisms (Umehara et al., 2009).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIPEFFIBIDXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

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